6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine family, characterized by a bicyclic core structure fused with pyrimidine and pyrrole rings. The key structural feature is the (5-methylthiophen-2-yl)sulfonyl group at position 6, which introduces a sulfonyl moiety linked to a methyl-substituted thiophene.
Properties
IUPAC Name |
6-(5-methylthiophen-2-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c1-8-2-3-11(17-8)18(15,16)14-5-9-4-12-7-13-10(9)6-14/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESFRRBOZFKOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thiophene derivative, sulfonylation can be achieved using sulfonyl chlorides in the presence of a base. Subsequent cyclization with a pyrimidine precursor under acidic or basic conditions yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for substitution reactions vary depending on the desired modification but often involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings.
Scientific Research Applications
6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound’s chemical properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases or modulate the activity of transcription factors, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Structural and Substituent Variations
The pharmacological and physicochemical properties of pyrrolo[3,4-d]pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrrolo[3,4-d]pyrimidine Derivatives
Key Observations:
- Sulfonyl vs. Thioether Groups: The target compound’s sulfonyl group (C₁₁H₁₂N₃O₂S) contrasts with methylsulfanyl (e.g., ) or thiol () substituents.
- Halogenation : Chloro substituents (e.g., 2,4-dichloro in ) increase lipophilicity, favoring membrane penetration but possibly reducing metabolic stability .
- Core Variations : Compounds like zopiclone () and ’s derivative feature pyrrolo[3,4-b]pyrazine and pyrrolo[2,3-d]pyrimidine cores, respectively. These alter ring planarity and electronic distribution, impacting target binding .
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfonyl-containing derivatives (e.g., the target compound) are expected to have higher solubility than halogenated analogs. For instance, zopiclone () exhibits moderate bioavailability (~52–59% protein binding), influenced by its piperazine-carboxylate substituent .
- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of the pyrrolo[3,4-d]pyrimidine core, whereas chloro derivatives () may require chlorination agents like POCl₃ .
Biological Activity
The compound 6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a member of the pyrido[4,3-d]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that combines a pyrrolopyrimidine core with a thiophene moiety linked via a sulfonyl group. This structural arrangement is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit various pharmacological activities, including:
- Anticancer : Potential inhibition of kinases involved in cancer progression.
- Anti-inflammatory : Modulation of inflammatory pathways.
- Antimicrobial : Activity against various pathogens.
The specific compound has shown promise as a selective inhibitor of certain kinases associated with tumor growth and progression.
Comparative Analysis with Similar Compounds
A comparison with other structurally related compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 5-Methylthiophen-2-sulfonamide | Contains a sulfonamide group | Antimicrobial | Lacks pyridine ring |
| Pyrido[2,3-d]pyrimidinone | Similar bicyclic structure | Kinase inhibition | Different substitution pattern |
| 7-Hydroxy-pyrido[4,3-d]pyrimidine | Hydroxy group at position 7 | Anticancer activity | Hydroxy vs sulfonyl substitution |
The unique combination of the thiophene sulfonyl group and the bicyclic pyrido[4,3-d]pyrimidine framework distinguishes this compound from others in its class .
Case Studies and Research Findings
- Antitumor Activity : A study on similar pyrido[4,3-d]pyrimidines revealed their ability to selectively inhibit cell proliferation in tumor cells expressing folate receptors. These compounds showed enhanced efficacy against certain cancer types when tested in vivo .
- Inhibition Studies : Research indicates that related compounds can inhibit key enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), which is essential for nucleotide synthesis in rapidly dividing cells . Such inhibition leads to depletion of cellular ATP pools and ultimately induces apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
